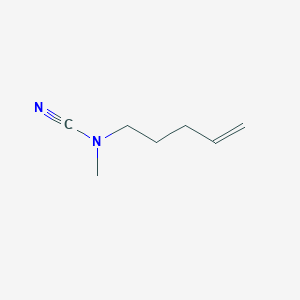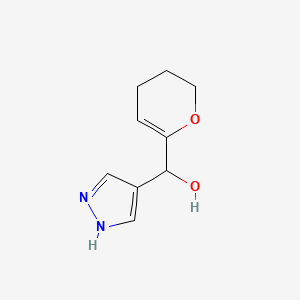
(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol: is an organic compound that features both a pyran and a pyrazole ring in its structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of a pyran derivative with a pyrazole derivative under specific conditions. One common method includes:
Starting Materials: 3,4-Dihydro-2H-pyran and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Procedure: The pyran derivative is first activated by the base, followed by the addition of the pyrazole derivative. The reaction mixture is then stirred at a controlled temperature, typically around 60-80°C, for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or thermal stability.
Biology and Medicine:
Drug Development: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol has potential as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may have applications in the development of agrochemicals.
作用机制
The mechanism by which (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing the biological activity of the target.
相似化合物的比较
- (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-3-yl)methanol
- (3,4-Dihydro-2H-pyran-5-yl)(1H-pyrazol-4-yl)methanol
- (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-5-yl)methanol
Uniqueness: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the pyran and pyrazole rings, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-pyran-6-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N2O2/c12-9(7-5-10-11-6-7)8-3-1-2-4-13-8/h3,5-6,9,12H,1-2,4H2,(H,10,11) |
InChI 键 |
LRCCIRYUQRKOEZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC=C(OC1)C(C2=CNN=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




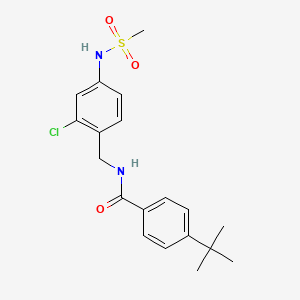
![tert-Butyl 8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13332812.png)
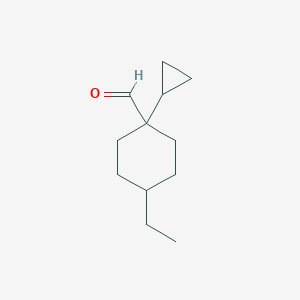
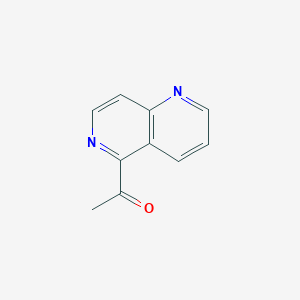

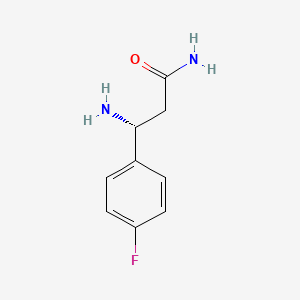
![Rel-ethyl (1R,3r,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13332847.png)
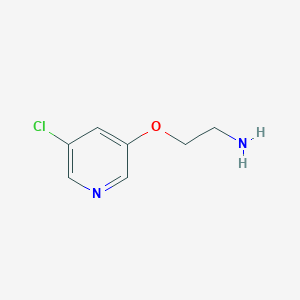
![(3-(Trifluoromethyl)-7-oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13332855.png)
